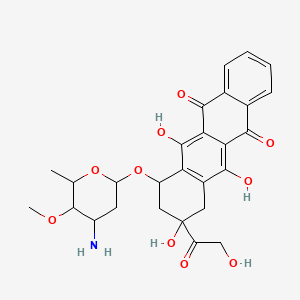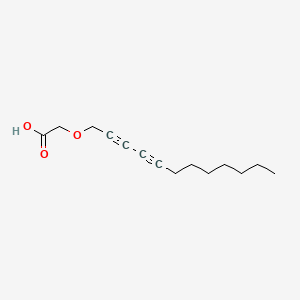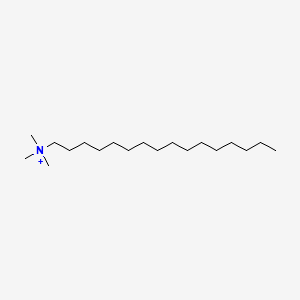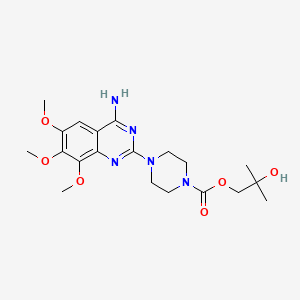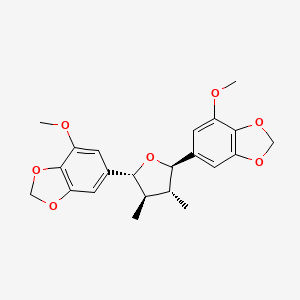
rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan is a lignan. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Trypanocidal Activity
The compound rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylenedioxy-5,5'-dimethoxy-7,7'-epoxylignan has demonstrated trypanocidal properties. It was isolated from Piper solmsianun and showed in vitro activity against the trypomastigote form of Trypanosoma cruzi (Martins et al., 2003).
Synthesis Routes
A study developed a diastereoselective route to construct the epoxylignan skeleton, highlighting the compound's potential for synthesis in laboratory settings (Maezaki et al., 2007).
Antioxidant Properties
This compound, among other lignans, was isolated from Larrea tridentata and evaluated for antioxidant activities against intracellular reactive oxygen species in HL-60 cells (Abou-Gazar et al., 2004).
Configuration and Stability Analysis
The variability of the tetrahydrofuran lignan (-)-grandisin in leaves of Piper solmsianum led to the discovery of two unknown compounds, including this specific epoxylignan. The study explored its configuration and stability (Ramos et al., 2017).
Glycosidase Inhibition
In a study examining the constituents of Terminalia superba, this compound was evaluated for its glycosidase inhibition activities, demonstrating significant alpha-glucosidase inhibition (Wansi et al., 2007).
Inhibition of Nitric Oxide Production
Research involving Piper futokadsura found that certain lignans, including this compound, inhibited nitric oxide production in a murine macrophage-like cell line, which could have implications for inflammation and immune response (Konishi et al., 2005).
Plant Growth Inhibition
The epoxylignan has been synthesized and studied for its plant growth inhibitory activity. Variations in its structure influenced the degree of inhibition, offering insights into its potential use in agricultural applications (Nishiwaki et al., 2014).
Insecticidal Activity
The compound showed insecticidal activity against houseflies, with variations in stereoisomers affecting potency. This suggests its potential as a natural pesticide (Wukirsari et al., 2013).
Eigenschaften
Produktname |
rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan |
|---|---|
Molekularformel |
C22H24O7 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4-methoxy-6-[(2R,3R,4R,5R)-5-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H24O7/c1-11-12(2)20(14-6-16(24-4)22-18(8-14)26-10-28-22)29-19(11)13-5-15(23-3)21-17(7-13)25-9-27-21/h5-8,11-12,19-20H,9-10H2,1-4H3/t11-,12-,19-,20-/m1/s1 |
InChI-Schlüssel |
ISBKEYQPAWAMRF-IIBDXVJDSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



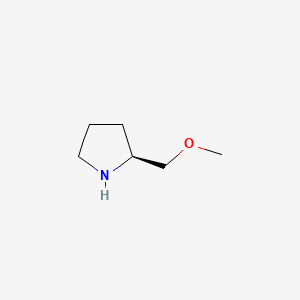

![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)
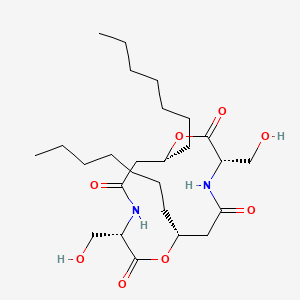
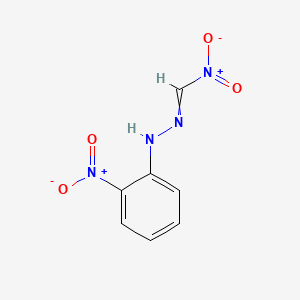
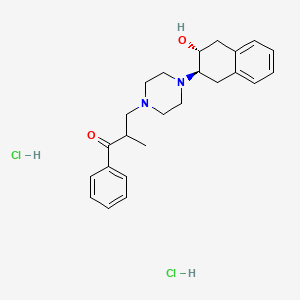
![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
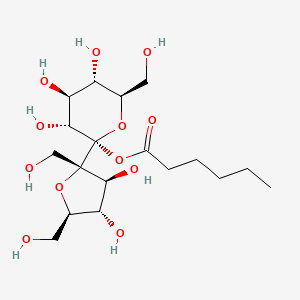
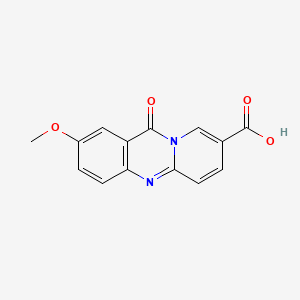
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
